molecular formula C24H27N3O5 B1455952 methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1374510-73-2

methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B1455952
CAS No.: 1374510-73-2
M. Wt: 437.5 g/mol
InChI Key: OLROGHSXGSMDKR-PKNBQFBNSA-N
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Description

Methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research in this area has explored the synthesis routes and structural characterization of compounds structurally related to the specified chemical. The synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones through a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates demonstrates the chemical versatility and potential for further modification of naphthyridine derivatives (Balogh, Hermecz, Simon, & Pusztay, 2009). Moreover, the unexpected product formation in the Hantzsch pyridine synthesis highlights the complexity and potential for novel naphthyridine derivatives under various reaction conditions (Balogh, Hermecz, Náray‐Szabó, Simon, & Meszaros, 1986).

Biological Activities

Several studies have focused on the cytotoxic and antimicrobial activities of naphthyridine derivatives. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of these compounds (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Additionally, the antimicrobial properties of pyridonecarboxylic acids and their derivatives, including the synthesis and activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been extensively studied, providing insights into the development of new antibacterial agents (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).

Pharmacokinetics and Drug Development

Research on the pharmacokinetics and development of naphthyridine derivatives as anti-cancer agents has provided valuable information. For instance, the comparison of a homologous series of benzonaphthyridine anti-cancer agents in mice revealed a divergence between tumor and plasma pharmacokinetics, emphasizing the importance of structural modifications on drug distribution and efficacy (Lukka, Paxton, Kestell, & Baguley, 2012).

Properties

IUPAC Name

methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)ethenyl]-5-oxo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-26(2)11-9-20-18(24(29)32-5)15-17-19(25-20)10-13-27(23(17)28)12-8-16-6-7-21(30-3)22(14-16)31-4/h6-7,9-11,13-15H,8,12H2,1-5H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLROGHSXGSMDKR-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)CCC3=CC(=C(C=C3)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)CCC3=CC(=C(C=C3)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 3
methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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